Spectroscopic Profile of 2-Chloro-6-propylaminopyrazine: A Technical Guide for Researchers
Spectroscopic Profile of 2-Chloro-6-propylaminopyrazine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-6-propylaminopyrazine. Due to the limited availability of direct experimental data for this specific compound in public-domain databases, this document leverages data from structurally analogous pyrazine derivatives to predict its spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a conceptual workflow for its synthesis and characterization.
Introduction to 2-Chloro-6-propylaminopyrazine
2-Chloro-6-propylaminopyrazine is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, and the specific substituents—a chlorine atom and a propylamino group—are expected to modulate its physicochemical and pharmacological properties. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.
Below is the chemical structure of 2-Chloro-6-propylaminopyrazine:
Caption: Chemical structure of 2-Chloro-6-propylaminopyrazine.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Chloro-6-propylaminopyrazine. These predictions are based on the analysis of similar compounds, including 2-chloropyrazine, 2-aminopyrazine, and other N-alkylated aminopyrazines.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H (H3) | 7.5 - 7.7 | Singlet | - |
| Pyrazine-H (H5) | 7.8 - 8.0 | Singlet | - |
| N-H | 5.0 - 6.0 | Broad Singlet | - |
| α-CH₂ | 3.2 - 3.4 | Quartet | ~7 |
| β-CH₂ | 1.5 - 1.7 | Sextet | ~7 |
| γ-CH₃ | 0.9 - 1.1 | Triplet | ~7 |
| Solvent: CDCl₃ |
The two protons on the pyrazine ring are expected to appear as singlets due to the lack of adjacent protons. The propyl group should exhibit a classic triplet-sextet-quartet pattern, with the α-CH₂ protons being the most deshielded due to their proximity to the nitrogen atom. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Cl) | 152 - 156 |
| C3 | 125 - 129 |
| C5 | 135 - 139 |
| C6 (C-N) | 158 - 162 |
| α-CH₂ | 45 - 49 |
| β-CH₂ | 22 - 26 |
| γ-CH₃ | 10 - 14 |
| Solvent: CDCl₃ |
The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, with C2 and C6 being the most deshielded due to the electronegative chlorine and nitrogen substituents, respectively. The propyl group carbons will appear in the aliphatic region.
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 171/173 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| [M-CH₂CH₃]⁺ | 142/144 | Loss of an ethyl group. |
| [M-Cl]⁺ | 136 | Loss of a chlorine atom. |
The mass spectrum should show a clear molecular ion peak with the characteristic isotopic signature of a chlorine-containing compound. Common fragmentation pathways would involve the loss of the propyl chain fragments and the chlorine atom.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N Stretch (Pyrazine) | 1550 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
The IR spectrum is expected to show characteristic peaks for the N-H bond, aromatic and aliphatic C-H bonds, the C=N bonds of the pyrazine ring, and the C-Cl bond.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-Chloro-6-propylaminopyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-propylaminopyrazine in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.[1]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[1][2]
-
Employ a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.[1]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conceptual Synthesis and Characterization Workflow
A plausible synthetic route to 2-Chloro-6-propylaminopyrazine would involve the nucleophilic substitution of a chlorine atom from 2,6-dichloropyrazine with propylamine.
Caption: A conceptual workflow for the synthesis and spectroscopic characterization of 2-Chloro-6-propylaminopyrazine.
The synthesis of 2,6-dichloropyrazine can be achieved through the chlorination of 2-chloropyrazine.[3][4] The subsequent reaction with propylamine would likely require a base to neutralize the HCl byproduct. Following the reaction, purification by column chromatography would yield the pure product, which would then be subjected to the spectroscopic analyses outlined above to confirm its identity and purity.
Conclusion
This technical guide provides a predictive spectroscopic profile of 2-Chloro-6-propylaminopyrazine and detailed protocols for its experimental determination. While the provided data is based on extrapolation from analogous compounds, it serves as a robust starting point for researchers working with this molecule. The experimental methodologies are standard and widely applicable for the characterization of novel organic compounds.
References
-
ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]
-
PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]
-
SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. [Link]
-
PubChem. 2-Chloro-6-(3-chlorophenyl)pyrazine. [Link]
- Google Patents.
-
NIST WebBook. 2,6-Dichloropyrazine. [Link]
-
Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]
- Google Patents. CN103288763A - Industrial production method of 2,6-dichloropyrazine.
-
Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
- 4. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
